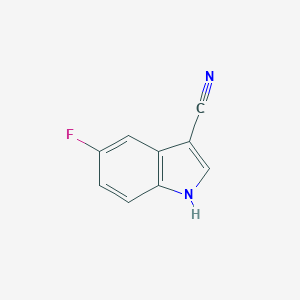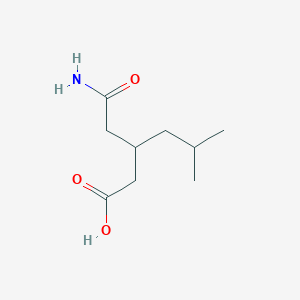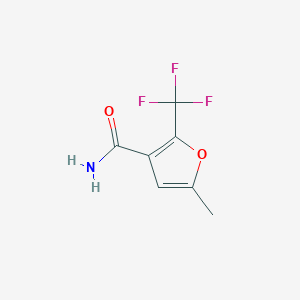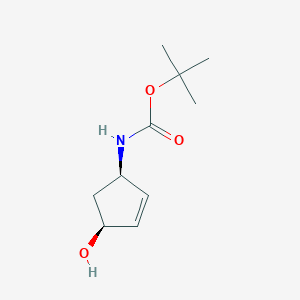![molecular formula C13H18O2 B069498 4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene CAS No. 195192-80-4](/img/structure/B69498.png)
4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene, also known as BMB, is an organic compound that belongs to the family of alkylbenzenes. It is a colorless liquid that has a fruity odor and is soluble in organic solvents. BMB has been widely studied for its potential applications in various scientific research fields.
Mecanismo De Acción
The mechanism of action of 4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene is not fully understood. However, it has been proposed that 4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene exerts its effects through the inhibition of various signaling pathways involved in inflammation, oxidative stress, and cancer progression. 4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene has also been shown to modulate the activity of certain enzymes and transcription factors that are involved in these processes.
Biochemical and Physiological Effects:
4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases. 4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene has also been found to induce apoptosis in cancer cells and inhibit their proliferation. In addition, 4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene has several advantages for lab experiments. It is readily available and can be synthesized in large quantities with high purity. 4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene is also stable under various conditions and can be stored for long periods of time. However, 4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene has some limitations for lab experiments. It is highly reactive and can undergo oxidation and degradation, which can affect its activity. In addition, 4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene has poor solubility in water, which can limit its use in certain assays.
Direcciones Futuras
There are several future directions for the study of 4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene. One potential direction is the development of 4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene-based drugs for the treatment of neurodegenerative diseases and cancer. Another direction is the investigation of the molecular mechanisms underlying the effects of 4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene on inflammation, oxidative stress, and cancer progression. Furthermore, the development of novel synthesis methods and the optimization of existing methods can lead to the production of more potent and selective 4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene analogs.
Métodos De Síntesis
4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene can be synthesized through several methods. One of the most commonly used methods is the Friedel-Crafts alkylation reaction between 4-hydroxy-3-methoxybenzaldehyde and 1-butene in the presence of a Lewis acid catalyst. The reaction yields 4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene as the major product with a yield of up to 80%.
Aplicaciones Científicas De Investigación
4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene has also been shown to have neuroprotective effects and can be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
195192-80-4 |
|---|---|
Nombre del producto |
4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene |
Fórmula molecular |
C13H18O2 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
4-[(E)-but-1-enyl]-1-ethoxy-2-methoxybenzene |
InChI |
InChI=1S/C13H18O2/c1-4-6-7-11-8-9-12(15-5-2)13(10-11)14-3/h6-10H,4-5H2,1-3H3/b7-6+ |
Clave InChI |
LKXLYHYPRIGJCE-VOTSOKGWSA-N |
SMILES isomérico |
CC/C=C/C1=CC(=C(C=C1)OCC)OC |
SMILES |
CCC=CC1=CC(=C(C=C1)OCC)OC |
SMILES canónico |
CCC=CC1=CC(=C(C=C1)OCC)OC |
Sinónimos |
Benzene, 4-(1-butenyl)-1-ethoxy-2-methoxy-, (E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-2-[Methyl(phenylmethoxycarbonyl)amino]pentanoic acid](/img/structure/B69422.png)
![N-Methyl-2-(methylthio)-1H-benzo[d]imidazol-1-amine](/img/structure/B69423.png)

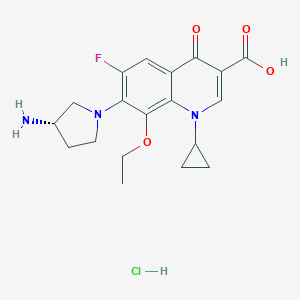


![N-[(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl]pyridine-3-carboxamide](/img/structure/B69436.png)
![N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline](/img/structure/B69440.png)
![[5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol](/img/structure/B69441.png)
